(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 3-methoxybenzaldehyde with 2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the benzylidene linkage. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the benzylidene double bond can yield the corresponding saturated derivative.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or methoxybenzylidene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of (5E)-5-(3-methoxybenzyl)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its mechanism of action and its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism by which (5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes involved in metabolic pathways or receptors on cell surfaces. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3-hydroxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-5-(3-chlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-5-(3-nitrobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
Compared to its analogs, (5E)-5-(3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can also enhance its solubility in organic solvents and potentially improve its bioavailability in biological systems.
Properties
Molecular Formula |
C18H13N3O2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(5E)-5-[(3-methoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H13N3O2S/c1-23-14-9-5-6-12(10-14)11-15-17(22)21-18(24-15)19-16(20-21)13-7-3-2-4-8-13/h2-11H,1H3/b15-11+ |
InChI Key |
GTTSIOBYKZLSLH-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
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